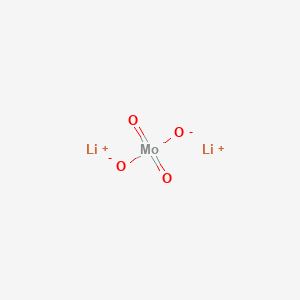
Molibdato de litio
Descripción general
Descripción
Lithium molybdate, with the chemical formula Li₂MoO₄, is a white, odorless powder that is highly soluble in water. It is primarily used as a corrosion inhibitor in industrial air conditioning systems and has applications in various scientific fields due to its unique properties .
Aplicaciones Científicas De Investigación
Chemistry: Lithium molybdate is used in the synthesis of various molybdenum-based compounds and as a catalyst in organic reactions.
Biology and Medicine:
Industry:
Corrosion Inhibition: Used in lithium bromide absorption chillers for industrial air conditioning systems.
Battery Technology: Employed as an anode material in lithium-ion batteries due to its high theoretical capacity and stability.
Análisis Bioquímico
Biochemical Properties
Lithium molybdate plays a significant role in biochemical reactions, particularly as a source of molybdenum, an essential trace element for almost all living organisms . Molybdenum is incorporated into the molybdenum cofactor, which is the active site of several molybdenum-requiring enzymes, such as nitrate reductase, aldehyde oxidase, xanthine dehydrogenase, sulfite oxidase, and amidoxime reducing component . These enzymes participate in crucial biological processes, including nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification . The interaction of lithium molybdate with these enzymes is vital for their catalytic activity and overall cellular function.
Cellular Effects
Lithium molybdate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, molybdate ions, derived from lithium molybdate, are taken up by specific molybdate transporters and incorporated into the molybdenum cofactor . This incorporation is essential for the activity of molybdoenzymes, which in turn regulate key cellular processes. Additionally, lithium molybdate has been shown to impact reactive oxygen species levels and activities of enzymes such as xanthine oxidase and phosphatases in human liver and kidney cell lines .
Molecular Mechanism
The molecular mechanism of lithium molybdate involves its interaction with biomolecules at the molecular level. Molybdate ions bind to the molybdenum cofactor, facilitating the catalytic activity of molybdoenzymes . This binding interaction is crucial for enzyme inhibition or activation and subsequent changes in gene expression. For example, the molybdenum cofactor is involved in the catalytic conversion of nitrate to nitrite by nitrate reductase, a key step in nitrogen metabolism . Additionally, lithium molybdate may influence the activity of glycogen synthase kinase 3-beta (GSK3β), an enzyme involved in various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium molybdate can change over time due to its stability, degradation, and long-term impact on cellular function Studies have shown that prolonged exposure to molybdate can lead to metabolic disorders and alterations in enzyme activities . These temporal effects are crucial for understanding the long-term implications of lithium molybdate in biochemical research.
Dosage Effects in Animal Models
The effects of lithium molybdate vary with different dosages in animal models. At low doses, lithium molybdate can enhance the activity of molybdoenzymes and improve metabolic functions . At high doses, it may induce toxic or adverse effects, such as polydipsia and metabolic disorders . Threshold effects have been observed, indicating that there is a fine balance between beneficial and harmful doses of lithium molybdate. These findings highlight the importance of dosage optimization in experimental studies involving lithium molybdate.
Metabolic Pathways
Lithium molybdate is involved in several metabolic pathways, primarily through its role in molybdoenzyme activity . Molybdate ions, derived from lithium molybdate, are incorporated into the molybdenum cofactor, which is essential for the catalytic function of enzymes like nitrate reductase and xanthine dehydrogenase . These enzymes participate in nitrogen metabolism, purine metabolism, and detoxification processes. Lithium molybdate exposure has been shown to disrupt amino acid and lipid metabolism, leading to metabolic disorders .
Transport and Distribution
The transport and distribution of lithium molybdate within cells and tissues are mediated by specific molybdate transporters . These transporters facilitate the uptake of molybdate ions from the extracellular environment into the cytoplasm, where they are incorporated into the molybdenum cofactor . The distribution of lithium molybdate within tissues is influenced by its interaction with binding proteins and transporters, which determine its localization and accumulation in specific cellular compartments .
Subcellular Localization
Lithium molybdate exhibits specific subcellular localization, primarily within organelles involved in metabolic processes . The molybdenum cofactor, incorporating molybdate ions from lithium molybdate, is localized in the mitochondria and cytoplasm, where it participates in enzymatic reactions . Targeting signals and post-translational modifications direct the molybdenum cofactor to these compartments, ensuring its proper function and activity . The subcellular localization of lithium molybdate is crucial for its role in cellular metabolism and biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium molybdate can be synthesized through the reaction of lithium carbonate (Li₂CO₃) with molybdenum trioxide (MoO₃) at elevated temperatures. The reaction is typically carried out in a solid-state process where the reactants are mixed and heated to around 600-700°C:
Li2CO3+MoO3→Li2MoO4+CO2
Industrial Production Methods: In industrial settings, lithium molybdate is often produced using a similar method but on a larger scale. The reactants are mixed in precise stoichiometric ratios and heated in rotary kilns or other high-temperature furnaces to ensure complete reaction and high purity of the final product .
Types of Reactions:
Oxidation and Reduction: Lithium molybdate can undergo redox reactions, particularly in electrochemical applications. For example, it can be reduced to form lower oxidation states of molybdenum.
Substitution Reactions: It can participate in substitution reactions where lithium ions are replaced by other cations in the lattice structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) can be used to oxidize lithium molybdate.
Reducing Agents: Lithium molybdate can be reduced using hydrogen gas (H₂) under high temperatures.
Major Products Formed:
Oxidation: Higher oxidation states of molybdenum compounds.
Reduction: Lower oxidation states of molybdenum, such as molybdenum dioxide (MoO₂).
Mecanismo De Acción
The mechanism by which lithium molybdate exerts its effects is largely dependent on its application. In corrosion inhibition, it forms a protective layer on metal surfaces, preventing oxidation. In battery technology, it facilitates the intercalation and deintercalation of lithium ions, contributing to the charge-discharge cycles of the battery .
Comparación Con Compuestos Similares
Sodium molybdate (Na₂MoO₄): Similar in structure but with sodium ions instead of lithium. It is also used as a corrosion inhibitor and in various industrial applications.
Ammonium molybdate ((NH₄)₆Mo₇O₂₄): Used in analytical chemistry and as a precursor for other molybdenum compounds.
Uniqueness: Lithium molybdate is unique due to its high solubility in water and its specific applications in lithium-ion batteries, where it offers higher specific capacity and stability compared to other molybdenum-based compounds .
Propiedades
IUPAC Name |
dilithium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.Mo.4O/q2*+1;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHMDUCCVHOJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Mo](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2MoO4 | |
| Record name | lithium molybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_molybdate | |
| Description | Chemical information link to Wikipedia. | |
| Record name | lithium orthomolybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Acros Organics MSDS] | |
| Record name | Lithium molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13568-40-6 | |
| Record name | Molybdate (MoO42-), lithium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of lithium molybdate?
A1: Lithium molybdate has the molecular formula Li2MoO4 and a molecular weight of 173.82 g/mol.
Q2: How is lithium molybdate typically synthesized?
A2: Several methods exist for synthesizing lithium molybdate. These include traditional solid-state reactions, [] neutralization of lithium hydroxide with molybdic acid, [] and a novel room-temperature method involving the compression of water-soluble Li2MoO4 powder. [] Notably, a rapid synthesis route involving grinding LiOH x H2O with MoO3 at room temperature has also been reported. []
Q3: What crystal structure does lithium molybdate typically adopt?
A3: Lithium molybdate commonly crystallizes in the phenacite structure, belonging to the space group R3. This structure has been confirmed by X-ray diffraction studies of both single crystals and polycrystalline samples. [, ]
Q4: What is the thermal stability of lithium molybdate?
A4: Lithium molybdate demonstrates good thermal stability, with studies indicating its effectiveness as a corrosion inhibitor in lithium bromide solutions even at elevated temperatures up to 473 K (200 °C). []
Q5: What is the compatibility of lithium molybdate with other materials in high-temperature applications?
A5: Research suggests good compatibility of lithium molybdate with materials like barium titanate. These compounds are used together in the fabrication of all-ceramic composite films for high-frequency applications, demonstrating stability at temperatures up to 540 °C. []
Q6: Does lithium molybdate exhibit catalytic activity?
A6: Yes, lithium molybdate displays notable catalytic activity, particularly in the degradation of cationic dyes. [] Studies have shown its effectiveness in degrading dyes like cationic red GTL, safranine T, and methylene blue under ambient conditions.
Q7: How does the morphology of lithium molybdate influence its catalytic activity?
A7: Research suggests that the morphology of lithium molybdate plays a crucial role in its catalytic performance. For instance, nanorod structures of lithium molybdate have shown enhanced catalytic activity in dye degradation compared to their bulk counterparts. []
Q8: What are the applications of lithium molybdate in lithium-ion batteries?
A8: Lithium molybdate is investigated as an anode material for lithium-ion batteries due to its high theoretical capacity and low cost. [] To overcome its limitations, such as low conductivity and large volume changes during cycling, it is often composited with carbon nanofibers to improve its performance.
Q9: Can lithium molybdate be used in electrochromic devices?
A9: Yes, research has explored the application of lithium molybdate in electrochromic devices. Studies have focused on preparing electrochromic molybdenum trioxide (MoO3) thin films from lithium molybdate solutions, demonstrating its potential in this area. [, ]
Q10: What is the role of lithium molybdate in molten salt systems?
A10: Lithium molybdate, particularly in eutectic mixtures with sodium molybdate, acts as a solvent for uranium species at elevated temperatures. This has implications for studying the electrochemical behavior of uranium and potentially for its recovery from molten salt systems. []
Q11: How does lithium molybdate function as a corrosion inhibitor?
A11: Lithium molybdate acts as an anodic inhibitor, effectively reducing the corrosion of carbon steel in lithium bromide solutions. [, , ] It forms a protective passive film composed of molybdenum oxide (such as MoO2) and Fe3O4 on the metal surface, inhibiting the anodic corrosion reaction.
Q12: What is the optimal concentration of lithium molybdate for corrosion inhibition?
A12: Studies suggest that a concentration as low as 0.003 mol/kg-H2O of lithium molybdate, in conjunction with lithium hydroxide, provides excellent corrosion inhibition for carbon steel in lithium bromide solutions. []
Q13: How is lithium molybdate used in the search for neutrinoless double beta decay?
A13: Enriched lithium molybdate (100Li2MoO4) crystals are employed as scintillating bolometers in experiments like CUORE (Cryogenic Underground Observatory for Rare Events) to detect neutrinoless double beta decay, a rare event with implications for particle physics. [, ]
Q14: What are the requirements for lithium molybdate crystals used in these experiments?
A14: The crystals used in these experiments need to be ultra-radiopure to minimize background noise and maximize the sensitivity for detecting rare decay events. [] Purification techniques are crucial in achieving the required material purity.
Q15: What is the role of computational chemistry in understanding lithium molybdate?
A15: Computational methods, like Density Functional Theory (DFT), play a crucial role in predicting and understanding the structural, vibrational, and electronic properties of lithium molybdate. [, ] For instance, DFT calculations have been used to study the structure of Li2Mo4O13 in both crystalline and molten states, providing insights into the local structure and bonding characteristics.
Q16: Have there been any theoretical investigations on the aromatic character of lithium molybdate-containing compounds?
A16: Yes, theoretical investigations using NICS calculations and ab initio ring current maps have been conducted on heterotrimetallic compounds containing Mo-M-Li clusters (M = K, Rb, Cs), including planar rings of Li2M2 (M = K or Rb) and Cs4. [] The studies provide insights into the bonding and potential aromatic character of these unique ring systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




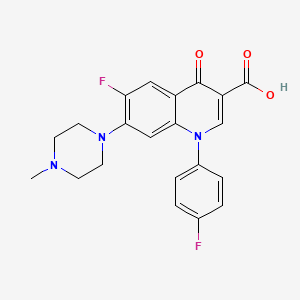
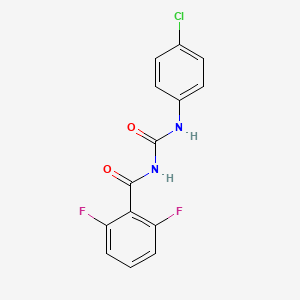
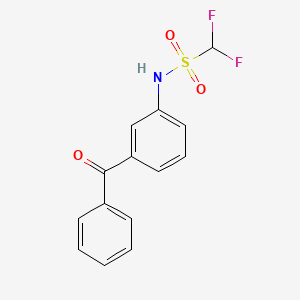
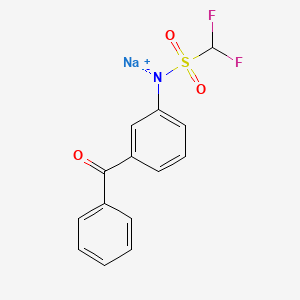
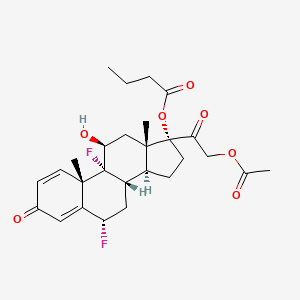
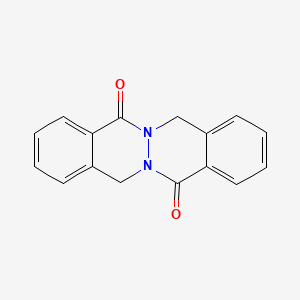

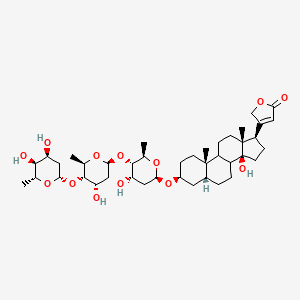

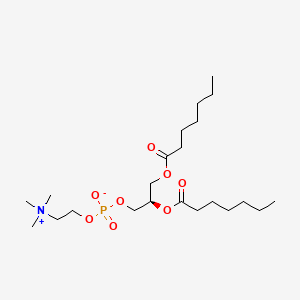

![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)
